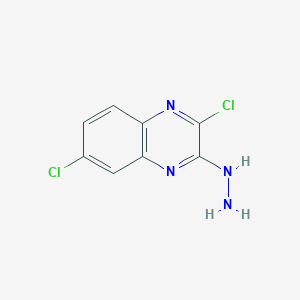

2,6-Dichloro-3-hydrazinylquinoxaline

Descripción general

Descripción

2,6-Dichloro-3-hydrazinylquinoxaline is a chemical compound with the molecular formula C8H6Cl2N4 and a molecular weight of 229.06 . It is intended for research use only and is not suitable for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms . For a detailed structural analysis, please refer to a reliable chemical database or a molecular modeling software.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.07 . More specific properties such as boiling point, melting point, and solubility are not available in the current resources . For comprehensive property data, please refer to a reliable chemical database.Aplicaciones Científicas De Investigación

2,6-Dichloro-3-hydrazinylquinoxaline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of coordination compounds. It has also been used in the synthesis of drugs, such as anticonvulsants and antifungals. In addition, this compound has been used in medical research, such as in the development of cancer treatments.

Mecanismo De Acción

Target of Action

The primary targets of 2,6-Dichloro-3-hydrazinylquinoxaline are diverse strains of Candida and Aspergillus . These organisms represent prevalent fungal infections with substantial implications on morbidity and mortality rates .

Mode of Action

This compound interacts with its targets by exhibiting antimicrobial efficacy . It has demonstrated noteworthy effectiveness against various reference strains of Candida species . Its performance exhibited variability across different strains .

Biochemical Pathways

Recent studies suggest a potential link between the effectiveness of quinoxalines as anti-inflammatory agents and their ability to target pro-inflammatory cytokines tnf-α and il-6 .

Pharmacokinetics

Quinoxaline derivatives, in general, are known to exhibit favorable pharmacokinetic and safety characteristics

Result of Action

This compound has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species . In a murine model, it exhibited significant efficacy in combating the C. albicans cells ATCC 10231 strain . It showcases dual attributes of antifungal and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Further investigations incorporating additional tests and experiments are needed to attain a more comprehensive understanding of its therapeutic capabilities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,6-Dichloro-3-hydrazinylquinoxaline has several advantages for use in laboratory experiments. It is a stable compound that is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound has some limitations. It is a toxic compound and should be handled with caution. In addition, it is not soluble in water, so it must be used in a solvent-based system.

Direcciones Futuras

The future potential of 2,6-Dichloro-3-hydrazinylquinoxaline is vast. It has been shown to have a variety of applications in scientific research, and further studies are needed to explore its potential in drug development and medical research. In addition, this compound could be used as a catalyst in the development of new materials, such as polymers and nanomaterials. Finally, further research is needed to understand the biochemical and physiological effects of this compound and to explore its potential as an antioxidant and anti-inflammatory agent.

Safety and Hazards

Propiedades

IUPAC Name |

(3,7-dichloroquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-4-1-2-5-6(3-4)13-8(14-11)7(10)12-5/h1-3H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIBNTAMBAHQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620570.png)

![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)

![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)